molecular formula C16H21N3 B8429721 1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine

1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine

Cat. No. B8429721
M. Wt: 255.36 g/mol
InChI Key: FIOJSASVXZIWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine is a useful research compound. Its molecular formula is C16H21N3 and its molecular weight is 255.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

1-cyclohexyl-2,3,4,7-tetrahydropyrrolo[2,3-h][1,6]naphthyridine

InChI

InChI=1S/C16H21N3/c1-2-6-13(7-3-1)19-10-4-5-12-11-18-16-14(15(12)19)8-9-17-16/h8-9,11,13H,1-7,10H2,(H,17,18)

InChI Key

FIOJSASVXZIWJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCCC3=CN=C4C(=C32)C=CN4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine (0.132 g, 0.323 mmol) in 1,4-dioxane (2.2 mL) was added aqueous NaOH (2 N, 0.32 mL, 0.65 mmol). The reaction was heated at about 80° C. for about 96 h. Aqueous NaOH (5 N, 0.129 mL, 0.646 mmol) was added and the reaction was continued at about 80° C. for about 18 h. Aqueous NaOH (5 N, 0.065 mL, 0.323 mmol) was added and the reaction mixture was heated at about 100° C. for about 4 h. The reaction was cooled to ambient temperature, EtOAc and water were added (5 mL each) and the layers were separated. The aqueous layer was extracted with EtOAc (2×5 mL) and the combined organics were washed with water and brine (5 mL each), dried over anhydrous Na2SO4, filtered, and concd under reduced pressure. The residue was purified by silica gel chromatography eluting with a gradient of 0-100% (95/4.5/0.5) DCM/MeOH/DEA in DCM to give 1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine (0.052 g, 64%) as a tan solid: LC/MS (Table 1, Method b) Rt=1.88 min; MS m/z: 256 (M+H)+.
Name
1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine
Quantity
0.132 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.129 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.065 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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